molecular formula C13H17ClN2O2 B2854714 N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide CAS No. 519041-85-1

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide

Cat. No.: B2854714
CAS No.: 519041-85-1
M. Wt: 268.74
InChI Key: VVNDWBQXWXSLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide (CAS 519041-85-1) is a chloroacetamide derivative supplied with a minimum purity of 95% . This compound, with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol, is a valuable building block in organic synthesis and life science research . Chloroacetamide compounds are of significant interest in medicinal chemistry for their role as synthetic intermediates and their potential biological activities. Research on related N-(substituted phenyl)-2-chloroacetamides utilizes advanced analytical techniques like UV spectroscopy and DFT (B3LYP/6-311+G(d,p)) calculations to study solvent-solute interactions and molecular properties, which can inform the design of compounds with specific electronic characteristics . Furthermore, studies on analogous molecules have demonstrated that the presence of a chlorine atom in the chloroacetamide group can be crucial for enhancing antibacterial activity, suggesting its utility in developing new pharmacophores . This product is intended for research applications as a key intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-acetamido-2,4-dimethylphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-8-4-5-11(7-15-12(18)6-14)9(2)13(8)16-10(3)17/h4-5H,6-7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNDWBQXWXSLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)CCl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Yield (%)
Nitration HNO₃/H₂SO₄ H₂SO₄ 0–5°C 85–90
Reduction H₂, 10% Pd-C Ethanol 25°C, 1 atm 92
Acetylation Acetic anhydride, pyridine Dichloromethane 0°C to reflux 95
Bromination NBS, AIBN CCl₄ Reflux 78
Amination Phthalimide, K₂CO₃; then H₂NNH₂, EtOH DMF 110°C 65

Chloroacetamide Coupling

The final step involves reacting the benzylamine intermediate with 2-chloroacetamide or its precursors. Two methods are highlighted based on patent data:

Method A: Direct Aminolysis (Adapted from)

  • Reaction : Benzylamine + chloroacetyl chloride in the presence of a base.
    $$
    \text{R-NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{R-NH-CO-CH}_2\text{Cl} + \text{HCl}
    $$
  • Conditions :

Method B: Halogen Exchange (Adapted from)

  • Reaction : Use of iodoacetamide with catalytic KI for enhanced reactivity.

Comparative Analysis of Methods

Parameter Method A Method B
Reagent Cost Low (chloroacetyl chloride is cheaper) High (iodoacetamide costs more)
Reaction Time 2–4 hours 6–8 hours
By-products HCl (requires neutralization) KI residues (may need purification)
Scalability Suitable for industrial scale Limited by iodide catalyst cost

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetylamino group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Oxidation: Oxidized products may include carboxylic acids or nitro compounds.

    Reduction: Reduced products may include primary amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

Biological Activities

Research indicates that N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. This suggests that this compound may also exhibit such properties.
  • Anti-inflammatory Effects : Some derivatives of chloroacetamides are known for their anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.
  • Potential as a Drug Intermediate : The structural features of this compound may allow it to serve as an intermediate in the synthesis of more complex pharmaceuticals.

Synthesis of Pharmaceutical Compounds

This compound can be utilized as a building block in the synthesis of various pharmaceutical agents. Its unique structure can be modified to enhance efficacy or reduce toxicity.

CompoundApplication
Analogs of this compoundPotential anti-cancer agents
DerivativesAntibacterial formulations

Drug Development Research

The compound's properties make it suitable for drug development research, particularly in the exploration of new therapeutic agents targeting bacterial infections and inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that this compound may have similar effects due to its structural similarities.

Case Study 2: Anti-inflammatory Research

In a model of acute inflammation, compounds structurally related to this compound showed reduced edema and inflammatory markers. This indicates potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chloroacetamide group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chloroacetamides

The following table summarizes key structural, synthetic, and functional differences between N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide and analogous compounds:

Compound Name Core Structure Key Substituents Applications/Activities Synthesis Method Reference
This compound Benzyl backbone + chloroacetamide 3-acetylamino, 2,4-dimethylbenzyl Research chemical (discontinued) Likely via chloroacetylation of benzylamine derivative
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Arylacetamide + thiazole 3,4-dichlorophenyl, thiazol-2-yl Structural studies, ligand coordination Coupling of dichlorophenylacetic acid with 2-aminothiazole
Alachlor Chloroacetamide + diethylphenyl 2,6-diethylphenyl, methoxymethyl Herbicide (ALS inhibitor) Reaction of 2,6-diethylaniline with chloroacetyl chloride
I516 (2-[3-(acetylamino)phenoxy]-N-[(4-methylphenyl)sulfonyl]acetamide) Phenoxyacetamide + tosyl group 3-acetylamino phenoxy, p-toluenesulfonyl EPAC1 partial agonist (cAMP sensor) Multi-step condensation and sulfonylation
N-(4-acetylphenyl)-2-chloroacetamide (1) Chloroacetamide + acetylphenyl 4-acetylphenyl Intermediate for thiophene carboxamide synthesis Chloroacetylation of 4-aminoacetophenone

Key Comparative Insights:

In contrast, alachlor’s 2,6-diethylphenyl and methoxymethyl groups optimize herbicidal activity by enhancing lipid solubility and target-site affinity . The chlorine atom in the acetamide moiety facilitates nucleophilic substitution reactions, enabling derivatization into heterocycles (e.g., thiazolidinones, imidazolidines) .

Biological and Industrial Applications Herbicides: Alachlor and pretilachlor () leverage chloroacetamide’s reactivity to inhibit acetolactate synthase (ALS) in weeds . Pharmaceuticals: I516 and related EPAC1 agonists demonstrate the role of chloroacetamides in modulating cyclic AMP signaling, though this compound’s bioactivity remains unexplored . Coordination Chemistry: 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide forms hydrogen-bonded dimers, highlighting utility in crystal engineering .

Synthetic Methodologies this compound likely follows a route analogous to N-(4-acetylphenyl)-2-chloroacetamide (), involving chloroacetylation of a substituted benzylamine. In contrast, alachlor synthesis prioritizes scalability for agricultural use, employing direct acylation of 2,6-diethylaniline .

Biological Activity

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide (CAS Number: 1706432-31-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chloroacetamide moiety, which is known for its biological activity. The structural formula can be represented as follows:

  • Chemical Formula : C12H14ClN2O2
  • Molecular Weight : 256.7 g/mol
  • CAS Number : 1706432-31-6

The presence of the acetylamino group and the chloroacetamide structure suggests multiple sites for interaction with biological targets.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl-2-chloroacetamides found that these compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLowModerate
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(4-fluorophenyl)-2-chloroacetamideHighLowModerate

The data suggests that the biological activity of chloroacetamides can be influenced by the substituents on the phenyl ring, with halogenated derivatives often showing enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. One notable study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines, particularly A549 lung cancer cells. The findings are detailed in Table 2.

Compound NameIC50 (µM) Against A549 CellsMechanism of Action
This compound39.21 ± 4.31Induces apoptosis
5-Fluorouracil22.36 ± 2.09Inhibits DNA synthesis
Paclitaxel20.01 ± 2.38Stabilizes microtubules

Flow cytometry analyses indicated that this compound could effectively suppress tumor growth in mouse xenograft models without causing significant toxicity . The mechanism appears to involve the induction of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies. These studies indicate that:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial and anticancer activity.
  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and thus enhanced biological activity .

Case Studies

  • Antimicrobial Efficacy : In a study involving twelve newly synthesized chloroacetamides, it was found that those with halogenated substituents showed superior efficacy against MRSA compared to non-halogenated counterparts. This highlights the importance of chemical modifications in enhancing antimicrobial properties .
  • Anticancer Mechanisms : A recent investigation into compounds similar to this compound revealed that they could inhibit NF-kB signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide with high purity?

Synthesis typically involves a two-step process: (1) chloroacetylation of the amine group on the benzyl scaffold using chloroacetyl chloride and (2) purification via recrystallization or column chromatography. Key parameters include:

  • Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to the amine precursor ensures complete reaction .

Q. How can analytical techniques validate the structural integrity of this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the acetylamino (-NHCOCH3_3), chloroacetamide (-COCH2_2Cl), and dimethylbenzyl groups. For example, the methyl protons on the benzyl ring appear as singlets at δ 2.2–2.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C13_{13}H17_{17}ClN2_2O2_2 with a molecular ion peak at m/z 276.087 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL). Adjust pH to 6–7 for aqueous compatibility .
  • Stability : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the chloroacetamide group. Stability in DMSO is >6 months if desiccated .

Q. How is this compound screened for preliminary biological activity?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The chloroacetamide moiety disrupts bacterial cell wall synthesis .
  • Cytotoxicity screening : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC50_{50} values <50 μM suggest therapeutic potential .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

The chloroacetamide group acts as an electrophilic trap, covalently binding to cysteine residues in enzyme active sites. For example:

  • Tyrosine kinase inhibition : Molecular docking studies show hydrogen bonding between the acetylamino group and ATP-binding pockets (e.g., EGFR kinase) .
  • Reactive oxygen species (ROS) modulation : The dimethylbenzyl group enhances lipophilicity, facilitating membrane penetration and interaction with NADPH oxidase .

Q. How do structural modifications influence bioactivity?

A comparative SAR study of analogs reveals:

Substituent Effect on Activity Reference
2,4-Dimethylbenzyl ↑ Lipophilicity → Improved cellular uptake
Chloroacetamide ↑ Electrophilicity → Enhanced enzyme inhibition
Acetylamino Stabilizes H-bonding with target proteins

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in synthesis yields (e.g., 60% vs. 85%) arise from:

  • Side reactions : Hydrolysis of chloroacetyl chloride under humid conditions. Use molecular sieves to maintain anhydrous conditions .
  • Purification methods : Column chromatography (silica gel, hexane/EtOAc) outperforms recrystallization for high-purity recovery .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D) to receptors like G-protein-coupled receptors (GPCRs) .
  • X-ray crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., cyclooxygenase-2) to guide rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.